molecular formula C20H14BrN3 B13682118 5-(3-Bromophenyl)-3-(4-isoquinolyl)pyridin-2-amine

5-(3-Bromophenyl)-3-(4-isoquinolyl)pyridin-2-amine

Cat. No.: B13682118
M. Wt: 376.2 g/mol
InChI Key: ZVFGPPBLUXOENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)-3-(4-isoquinolyl)pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic aromatic amines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-3-(4-isoquinolyl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving suitable precursors.

    Bromination: Introduction of the bromine atom at the 3-position of the phenyl ring can be done using brominating agents like N-bromosuccinimide (NBS).

    Coupling with Isoquinoline: The isoquinoline moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions might target the aromatic rings or any functional groups present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the bromine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like sodium hydride (NaH) or organometallic reagents for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potentially useful in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3-(4-isoquinolyl)pyridin-2-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-3-(4-isoquinolyl)pyridin-2-amine
  • 5-(3-Fluorophenyl)-3-(4-isoquinolyl)pyridin-2-amine
  • 5-(3-Methylphenyl)-3-(4-isoquinolyl)pyridin-2-amine

Uniqueness

The presence of the bromine atom in 5-(3-Bromophenyl)-3-(4-isoquinolyl)pyridin-2-amine might confer unique reactivity and binding properties compared to its analogs with different substituents. This could influence its chemical behavior and biological activity.

Properties

Molecular Formula

C20H14BrN3

Molecular Weight

376.2 g/mol

IUPAC Name

5-(3-bromophenyl)-3-isoquinolin-4-ylpyridin-2-amine

InChI

InChI=1S/C20H14BrN3/c21-16-6-3-5-13(8-16)15-9-18(20(22)24-11-15)19-12-23-10-14-4-1-2-7-17(14)19/h1-12H,(H2,22,24)

InChI Key

ZVFGPPBLUXOENS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=C(N=CC(=C3)C4=CC(=CC=C4)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.